molecular formula C12H14O3 B14451942 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one CAS No. 74815-88-6

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one

Cat. No.: B14451942
CAS No.: 74815-88-6
M. Wt: 206.24 g/mol
InChI Key: JTSVEBCCFNWPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of hydroxyl groups and a propenyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, such as glutathione S-transferase (GST) and hemoxygenase-1 (HO-1). Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is unique due to the presence of both hydroxyl and propenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

74815-88-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-prop-2-enylphenyl)propan-1-one

InChI

InChI=1S/C12H14O3/c1-3-5-8-11(14)7-6-9(12(8)15)10(13)4-2/h3,6-7,14-15H,1,4-5H2,2H3

InChI Key

JTSVEBCCFNWPQC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)O)CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.